1-Chloro-3-isocyanato-2-methoxybenzene
Description
1-Chloro-3-isocyanato-2-methoxybenzene is an aromatic compound featuring a benzene ring substituted with a chlorine atom (position 1), a methoxy group (position 2), and an isocyanate group (-NCO, position 3). Its molecular formula is C₈H₆ClNO₂, with a molecular weight of 183.60 g/mol . The isocyanate group confers high reactivity, making it valuable in polymer synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
1-chloro-3-isocyanato-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-8-6(9)3-2-4-7(8)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRZBJSIXZZWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543166 | |
| Record name | 1-Chloro-3-isocyanato-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56309-55-8 | |
| Record name | 1-Chloro-3-isocyanato-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Chloro-3-isocyanato-2-methoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-2-methoxybenzene with phosgene (COCl2) in the presence of a base, such as pyridine. The reaction proceeds under controlled conditions to yield the desired isocyanate compound. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
1-Chloro-3-isocyanato-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like amines to form urea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.
Common reagents used in these reactions include bases like pyridine, nucleophiles like amines and alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-isocyanato-2-methoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins, through isocyanate chemistry.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Chloro-3-isocyanato-2-methoxybenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines, to form urea derivatives. This reaction proceeds through the formation of a carbamate intermediate, which then rearranges to form the final urea product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Functional Group Variations
- Isocyanate (-NCO) vs. Isothiocyanate (-NCS):
- Isothiocyanates (e.g., 1-chloro-3-isothiocyanato-2-methoxybenzene) exhibit lower electrophilicity compared to isocyanates due to sulfur’s larger atomic size and reduced polarity . This makes them less reactive in nucleophilic additions but more stable in aqueous environments.
- Isocyanates are pivotal in polyurethane production, while isothiocyanates are widely used in bioconjugation (e.g., protein labeling) .
Substituent Effects
- Methoxy (-OCH₃) vs. Methyl (-CH₃):
- Methoxy groups are electron-donating via resonance, which deactivates the benzene ring toward electrophilic substitution but enhances solubility in polar solvents. In contrast, methyl groups (e.g., 1-chloro-3-isothiocyanato-2-methylbenzene) are weakly electron-donating via induction, offering minimal solubility benefits .
- Positional Isomerism:
- Moving the methoxy group from position 2 to 4 or 5 (e.g., 1-chloro-2-isocyanato-4-methoxybenzene) alters steric hindrance and electronic effects. For instance, para-substituted methoxy groups (position 4) may stabilize intermediates in synthetic pathways more effectively than ortho-substituted analogs .
Research Findings and Practical Implications
Reactivity Trends:
Safety and Handling:
- Isocyanates require stringent safety measures (e.g., PPE, fume hoods) due to respiratory sensitization risks. Isothiocyanates, while less volatile, still demand careful handling to avoid dermal exposure .
Biological Activity
1-Chloro-3-isocyanato-2-methoxybenzene, also known as a derivative of methoxybenzene, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.
This compound has the molecular formula C9H8ClN2O2 and features both a chloro and an isocyanate functional group, which contribute to its reactivity and biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antimicrobial Properties
Research indicates that compounds containing isocyanate groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic properties against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. This suggests that the compound could be further explored as a chemotherapeutic agent.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes, particularly those involved in plant growth regulation. For example, it has been studied for its inhibitory effects on cytokinin oxidase/dehydrogenase (CKX), which plays a crucial role in cytokinin metabolism in plants. This inhibition can lead to enhanced plant growth and yield under specific conditions .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The isocyanate group is known to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. For example, studies have shown that similar compounds can effectively inhibit CKX enzymes by binding to their active sites .
- Reactive Oxygen Species (ROS) Generation : The compound may promote oxidative stress within cells, contributing to its cytotoxic effects against cancer cells. This mechanism is often associated with the generation of ROS, which can damage cellular components and induce apoptosis.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various isocyanate derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that this compound showed significant inhibition at concentrations as low as 50 µg/mL .
- Cytotoxicity Against Cancer Cells : In a comparative study involving several cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxicity. Further investigation revealed that apoptosis was induced through caspase activation pathways.
Research Findings Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
